p-Hexyloxybenzylidene p-aminophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVBZKAQTXOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50262-77-6 | |
| Record name | p-Hexyloxybenzylidene p-aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for P Hexyloxybenzylidene P Aminophenol and Its Analogs
Precursor Synthesis Strategies
The successful synthesis of p-Hexyloxybenzylidene p-aminophenol hinges on the efficient preparation of its two key precursors: 4-aminophenol and 4-hexyloxybenzaldehyde. Various synthetic strategies exist for each of these compounds, with the choice of method often depending on factors such as starting material availability, desired purity, and scalability.
Synthesis of 4-Aminophenol (p-aminophenol) and its Derivatives
4-Aminophenol, a crucial building block, can be synthesized through several established methods. One common industrial approach involves the reduction of p-nitrophenol. researchgate.net This reduction can be achieved using various reducing agents, such as iron in an acidic medium or through catalytic hydrogenation with catalysts like Raney Nickel. researchgate.net
Another significant route is the Bamberger rearrangement of phenylhydroxylamine, which is itself produced from the partial hydrogenation or electrolytic reduction of nitrobenzene. researchgate.net This method offers a direct pathway from a readily available starting material.
A summary of common synthetic routes to 4-aminophenol is presented in the table below.
| Starting Material | Key Reagents/Catalysts | Brief Description |
| p-Nitrophenol | Iron/Acid or H₂/Raney Ni | Reduction of the nitro group to an amino group. |
| Nitrobenzene | H₂/Catalyst or Electrolysis | Partial reduction to phenylhydroxylamine, followed by Bamberger rearrangement. |
| Phenol (B47542) | Nitrating agent, then reducing agent | Nitration of phenol to form p-nitrophenol, followed by reduction. researchgate.net |
The synthesis of derivatives of 4-aminophenol often involves the modification of the amino or hydroxyl group after the core structure has been formed. For instance, the amino group can be acylated to produce compounds like paracetamol (acetaminophen). researchgate.net
Preparation of 4-Hexyloxybenzaldehyde and Related Alkyloxybenzaldehydes
The preparation of 4-hexyloxybenzaldehyde typically proceeds via the Williamson ether synthesis. This well-established method involves the reaction of 4-hydroxybenzaldehyde with a hexyl halide, such as 1-bromohexane, in the presence of a base. The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the hexyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.
The general reaction is as follows:
HO-C₆H₄-CHO + CH₃(CH₂)₅Br + Base → CH₃(CH₂)₅O-C₆H₄-CHO + Salt + H₂O
The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to dissolve the reactants and facilitate the reaction. The reaction temperature can be optimized to ensure a reasonable reaction rate without promoting side reactions.
This methodology can be readily adapted to synthesize a variety of related alkyloxybenzaldehydes by simply varying the alkyl halide used in the reaction. For example, using 1-bromobutane would yield 4-butoxybenzaldehyde, while 1-bromooctane would produce 4-octyloxybenzaldehyde.
Schiff Base Formation via Condensation Reactions
The final step in the synthesis of this compound is the formation of the Schiff base through a condensation reaction between 4-hexyloxybenzaldehyde and 4-aminophenol. This reaction involves the formation of a carbon-nitrogen double bond, also known as an imine or azomethine group.
Reaction Mechanisms and Pathways for Imine Linkage Formation
The formation of the imine linkage proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amino group of 4-aminophenol to the carbonyl carbon of 4-hexyloxybenzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
The second step is the dehydration of the carbinolamine intermediate. This step is typically the rate-determining step and is often catalyzed by either an acid or a base. The removal of a water molecule from the carbinolamine leads to the formation of the stable imine double bond.
CH₃(CH₂)₅O-C₆H₄-CHO + H₂N-C₆H₄-OH ⇌ CH₃(CH₂)₅O-C₆H₄-CH=N-C₆H₄-OH + H₂O
The reaction is reversible, and the removal of water as it is formed can drive the equilibrium towards the product side, thus increasing the yield of the Schiff base. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water.
Catalytic Systems and Their Influence on Reaction Efficiency
The efficiency of Schiff base formation can be significantly enhanced by the use of catalysts. Both acid and base catalysts can be employed, and their choice can influence the reaction rate and yield.
Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid or a few drops of glacial acetic acid, are commonly used. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This accelerates the formation of the carbinolamine intermediate.
Base Catalysis: While less common for this specific reaction, base catalysis can also be employed. The base can deprotonate the amine, increasing its nucleophilicity.
Green Catalysts: In recent years, there has been a growing interest in the use of environmentally benign or "green" catalysts for organic synthesis. For Schiff base formation, various solid acid catalysts, clays, and even fruit extracts have been explored as potential green catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and reusability.
The influence of different catalytic systems on the yield of Schiff base formation is often investigated to determine the most efficient method for a particular set of reactants.
Optimization of Reaction Conditions for this compound Synthesis
To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants.
Solvent: The choice of solvent can significantly impact the reaction. Solvents like ethanol, methanol, or toluene are commonly used. The ideal solvent should be able to dissolve both reactants and facilitate the removal of water. For instance, toluene can be used with a Dean-Stark trap to azeotropically remove water.
Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. Refluxing the reaction mixture is a common practice. However, excessively high temperatures should be avoided to prevent potential side reactions or degradation of the product.
Reaction Time: The optimal reaction time is determined by monitoring the progress of the reaction, often using techniques like thin-layer chromatography (TLC). The reaction is considered complete when the starting materials are no longer detectable.
Molar Ratio of Reactants: An equimolar ratio of the aldehyde and amine is typically used. However, in some cases, a slight excess of one reactant might be employed to drive the reaction to completion.
A systematic study of these parameters allows for the development of a robust and efficient protocol for the synthesis of this compound. The table below summarizes typical reaction conditions that can be optimized.
| Parameter | Conditions to be Optimized | Rationale |
| Solvent | Ethanol, Methanol, Toluene, etc. | Solubility of reactants, azeotropic removal of water. |
| Catalyst | Acetic acid, p-TSA, etc. | To increase the rate of reaction. |
| Temperature | Room temperature to reflux | To balance reaction rate and minimize side reactions. |
| Reaction Time | Monitored by TLC | To ensure the reaction goes to completion. |
| Reactant Ratio | Equimolar or slight excess | To maximize the conversion of the limiting reagent. |
By carefully controlling these factors, a high yield of pure this compound can be achieved.
Solvent Effects on Yield and Purity
The solvent plays a crucial role in the synthesis of this compound, influencing both the reaction rate and the crystallization of the final product, which in turn affects the yield and purity. While specific comparative studies on a wide range of solvents for this particular compound are not extensively documented in publicly available literature, general principles of Schiff base synthesis suggest that polar aprotic and protic solvents are often employed.
Ethanol is a commonly used solvent for the synthesis of similar Schiff bases due to its ability to dissolve the reactants and facilitate the removal of the water byproduct, driving the reaction equilibrium towards the product. Other solvents such as methanol, isopropanol, and toluene have also been utilized in the synthesis of related compounds. The polarity of the solvent can impact the solubility of reactants and the stability of the transition state, thereby affecting the reaction kinetics. The choice of solvent also has a significant bearing on the crystallization process upon cooling, which is a critical step for isolating a pure product.
To illustrate the potential impact of solvent choice, the following hypothetical data table, based on typical results for Schiff base syntheses, outlines the expected variations in yield and purity.
| Solvent | Dielectric Constant (20°C) | Yield (%) | Purity (%) |
| Toluene | 2.38 | 75 | 95 |
| Dichloromethane | 8.93 | 80 | 97 |
| Isopropanol | 19.92 | 88 | 98 |
| Ethanol | 24.55 | 92 | 99 |
| Methanol | 32.7 | 85 | 96 |
Temperature and Time Dependence of Synthesis
The reaction time is another critical parameter that must be optimized. A reaction time that is too short will result in incomplete conversion of the reactants, leading to a lower yield. Conversely, an excessively long reaction time can promote the formation of byproducts and decomposition, again negatively impacting the yield and purity. The progress of the reaction is often monitored using techniques such as thin-layer chromatography (TLC) to determine the point of maximum product formation.
For the synthesis of a related compound, para-aminophenol (PAP) from nitrobenzene, an optimal reaction temperature of 70°C was identified, with the yield of PAP increasing with reaction time up to 150 minutes to a maximum of 50.52%. rasayanjournal.co.in While this is for a precursor, it highlights the importance of optimizing these parameters. A hypothetical optimization study for this compound might yield the following results:
| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
| 50 | 4 | 70 | 98 |
| 70 | 2 | 92 | 99 |
| 70 | 4 | 88 | 97 |
| 90 | 1 | 85 | 95 |
| 90 | 2 | 80 | 93 |
This table is illustrative. Experimental validation is necessary to determine the precise optimal conditions for the synthesis of this compound.
Advanced Synthetic Approaches for this compound Derivatives
Strategies for Introducing Structural Modifications
To tailor the liquid crystalline properties of this compound, various structural modifications can be introduced. These modifications can alter the molecule's aspect ratio, polarity, and intermolecular interactions, thereby influencing its mesophase behavior, transition temperatures, and electro-optical response.
One common strategy is the modification of the terminal alkoxy chain . By varying the length of the alkyl chain (e.g., replacing the hexyloxy group with other alkoxy groups), the balance between the rigid core and the flexible tails can be adjusted. This can influence the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which it is stable.
Another approach involves substitution on the aromatic rings . Introducing substituents such as halogens, cyano groups, or additional alkyl chains onto either of the phenyl rings can significantly alter the molecule's polarity and steric profile. For example, a lateral substituent can increase the molecular breadth, which often leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).
Furthermore, the central imine linkage can be replaced with other linking groups, such as an ester or an azo group, to create entirely new classes of liquid crystals with different electronic and geometric characteristics.
Synthesis of Homologous Series for Structure-Property Correlation
The synthesis of a homologous series of compounds, where the length of a terminal alkyl chain is systematically varied, is a powerful tool for establishing structure-property correlations. In the context of p-alkoxybenzylidene-p-aminophenols, a series of compounds with the general formula CnH2n+1O-C6H4-CH=N-C6H4-OH, where 'n' is varied, can be synthesized.
The synthesis of each member of the homologous series would typically follow the same general procedure: the condensation of the corresponding p-alkoxybenzaldehyde with p-aminophenol. By characterizing the liquid crystalline properties of each compound in the series using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), a clear relationship between the alkyl chain length and the mesomorphic behavior can be established.
For example, it is often observed that as the alkyl chain length increases, there is a greater tendency for the formation of more ordered smectic phases in addition to or instead of the nematic phase. The transition temperatures, such as the melting point and the clearing point, also typically show a regular trend with increasing chain length, often exhibiting an odd-even effect where the properties of compounds with an odd number of carbon atoms in the chain differ systematically from those with an even number.
A representative data table for a hypothetical homologous series is presented below:
| n (Number of Carbon Atoms in Alkoxy Chain) | Compound Name | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 4 | p-Butoxybenzylidene p-aminophenol | 110 | 145 | Nematic |
| 5 | p-Pentyloxybenzylidene p-aminophenol | 105 | 152 | Nematic |
| 6 | This compound | 102 | 158 | Nematic, Smectic A |
| 7 | p-Heptyloxybenzylidene p-aminophenol | 98 | 163 | Nematic, Smectic A |
| 8 | p-Octyloxybenzylidene p-aminophenol | 95 | 160 | Smectic A |
This table is illustrative and intended to demonstrate the expected trends in a homologous series. Actual experimental data would be required to confirm these values.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of P Hexyloxybenzylidene P Aminophenol
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique used to obtain a "molecular fingerprint" of a compound by probing its vibrational modes. For p-Hexyloxybenzylidene p-aminophenol, the Raman spectrum reveals characteristic peaks corresponding to the vibrations of its specific functional groups and aromatic structures. This technique is crucial for understanding the properties and behavior of Schiff base liquid crystals. researchgate.net
The analysis of the Raman spectrum allows for the identification of key molecular vibrations. In Schiff bases, the C=N stretching of the linking imine group and the C=C stretching modes of the aromatic rings are particularly significant. researchgate.net The spectrum is typically analyzed by comparing experimental results with theoretical calculations, often using Density Functional Theory (DFT), which can provide excellent agreement and aid in the precise assignment of vibrational bands. researchgate.net
Key vibrational modes for this compound include the stretching of the azomethine (-CH=N-) group, vibrations of the phenyl rings, and modes associated with the hexyloxy chain. The temperature-dependent analysis of these Raman peaks can also provide valuable information about the compound's molecular ordering and phase transitions, which is particularly relevant for liquid crystalline materials. researchgate.net
Table 1: Characteristic Raman Bands for this compound and Related Moieties
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Structural Unit |
| C=N Stretch | ~1625-1630 | Azomethine group (-CH=N-) |
| C=C Aromatic Stretch | ~1590-1610 | Phenyl Rings |
| C-H Aromatic Bend | ~1170 | Phenyl Rings |
| C-O Stretch | ~1250 | Ether linkage (-O-CH₂) |
| Ring Breathing Mode | ~840-850 | p-substituted Phenyl Ring |
Note: The exact positions of Raman bands can vary based on the molecular environment and physical state. The data presented is a representative compilation based on studies of similar Schiff bases and their constituent parts. researchgate.netresearchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The presence of two phenyl rings connected by a -CH=N- (azomethine) bridge creates an extended π-conjugated system. mdpi.com This conjugation is a key feature of Schiff bases and significantly influences their electronic and optical properties. rsc.orgnih.gov
The primary electronic transitions observed in the UV-Vis spectra of such Schiff bases are:
π → π* transitions: These are high-intensity absorptions typically occurring at shorter wavelengths. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the aromatic rings and the C=N double bond. researchgate.net
n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths. They involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital of the azomethine group. researchgate.net
The extended conjugation in this compound, involving the hexyloxy-substituted phenyl ring, the imine bridge, and the aminophenol ring, leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated constituent parts. The presence of both an electron-donating hexyloxy group (-OC₆H₁₃) and a hydroxyl group (-OH) further influences the energy of these transitions. mdpi.com
Molar Absorptivity and Spectral Characteristics
Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by the Beer-Lambert law. The π → π* transitions in conjugated systems like this compound typically exhibit high molar absorptivity values due to the high probability of these transitions. researchgate.net In contrast, n → π* transitions are formally forbidden and thus have significantly lower molar absorptivity.
The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region. For comparison, the precursor p-aminophenol exhibits absorption maxima around 230 nm and 290 nm. researchgate.netresearchgate.net The formation of the Schiff base and the resulting extended conjugation would shift these bands to longer wavelengths. Studies on similar Schiff base/ester liquid crystals have shown absorption maxima appearing in the range of 300-400 nm. mdpi.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | ~320 - 360 | High |
| n → π | ~400 - 430 | Low |
Note: These values are estimations based on typical data for conjugated Schiff bases. The exact λmax and molar absorptivity depend on the solvent and experimental conditions. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Detection
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons. This process typically forms a molecular ion (M⁺•), which is a radical cation corresponding to the intact molecule with one electron removed. The peak corresponding to this ion in the mass spectrum directly provides the nominal molecular weight of the compound.
For this compound (C₁₉H₂₃NO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 297. nist.gov The NIST Chemistry WebBook confirms the availability of an electron ionization mass spectrum for this compound. nist.gov The fragmentation pattern observed in the EI-MS spectrum, resulting from the breakdown of the energetic molecular ion, can also provide valuable structural information, helping to identify the different fragments of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high precision. researchgate.netnih.gov This allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental formula of the compound. Unlike nominal mass, which is the integer mass of the most abundant isotope of each element, the exact mass is the calculated mass based on the precise masses of the individual isotopes. acs.org
The theoretical exact mass of the molecular ion of this compound (C₁₉H₂₃NO₂) is 297.1729 g/mol . An HRMS measurement would aim to experimentally determine a mass very close to this value, typically within a few parts per million (ppm) of error. This high accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value (m/z) |
| EI-MS | Nominal Molecular Weight (Molecular Ion Peak [M]⁺•) | 297 |
| HRMS | Exact Molecular Weight | 297.1729 |
Elemental Composition Analysis
Elemental analysis is a foundational step in the characterization of a new compound, serving to verify its empirical and molecular formula. For this compound, with a confirmed molecular formula of C₁₉H₂₃NO₂ nist.gov, the analysis involves determining the mass percentage of each constituent element (Carbon, Hydrogen, Nitrogen, and Oxygen). This experimental data is then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical percentages confirms the purity and elemental integrity of the synthesized compound.
The theoretical elemental composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (297.39 g/mol ) nist.gov.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 19 | 228.209 | 76.73% |
| Hydrogen | H | 1.008 | 23 | 23.184 | 7.80% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.71% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.76% |
| Total | 297.398 | 100.00% |
Note: This table presents the calculated theoretical values. Experimental values obtained from an elemental analyzer would be expected to be in close agreement for a pure sample.
X-ray Diffraction (XRD) for Crystalline and Mesophase Structures
X-ray diffraction is an indispensable tool for elucidating the structure of materials at the atomic and molecular level. For liquid crystalline compounds like this compound, different XRD techniques are employed to study the molecular arrangement in the solid crystal and to characterize the various ordered, yet fluid, mesophases.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This technique requires growing a high-quality single crystal of the compound, which can be challenging. If a suitable crystal of this compound were analyzed, the diffraction data would yield a detailed molecular model.
This analysis would provide:
Precise bond lengths, bond angles, and torsion angles, confirming the geometry of the Schiff base linkage (-CH=N-), the phenyl rings, and the hexyloxy tail.
Conformational details, such as the planarity of the aromatic core and the orientation of the flexible alkyl chain.
Intermolecular interactions in the solid state, including hydrogen bonding involving the terminal hydroxyl (-OH) group and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.
Table 2: Hypothetical Single-Crystal XRD Data for this compound
| Parameter | Description | Illustrative Value |
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.5 Å, b = 5.8 Å, c = 28.1 Å, β = 95° |
| Bond Length (C=N) | The length of the imine bond. | ~1.28 Å |
| Dihedral Angle | The twist angle between the two phenyl rings. | ~40° |
Note: The values in this table are illustrative examples of what would be determined from a single-crystal XRD experiment and are not based on published data for this specific compound.
Powder X-ray diffraction is used to analyze a polycrystalline (powder) sample of the material. It is a fundamental technique for identifying the crystalline phase of the bulk material and assessing its purity. For this compound, PXRD would be used to generate a characteristic diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a "fingerprint" for the crystalline solid phase, allowing for comparison between different batches and confirmation of the solid-state structure before heating into the liquid crystal phases. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.
Upon heating, this compound may exhibit one or more smectic phases, which are characterized by a layered arrangement of molecules. Small-Angle X-ray Scattering (SAXS) is the primary technique for probing these large-scale structures. In a SAXS experiment on an aligned liquid crystal sample, a sharp, intense diffraction peak at a low angle corresponds to the repeating distance of the smectic layers (d-spacing). This measurement provides direct evidence of a lamellar structure and allows for the precise determination of the layer thickness. By comparing the measured d-spacing with the calculated molecular length, researchers can deduce the nature of the molecular arrangement within the layers (e.g., tilted vs. non-tilted molecules).
While SAXS reveals the long-range order of the layers, Wide-Angle X-ray Scattering (WAXS) provides information about the short-range order, specifically the average arrangement of molecules within a single smectic layer. In the smectic A (SmA) phase, where molecules have no long-range positional order within the layers, the WAXS pattern shows a broad, diffuse halo. This indicates a liquid-like arrangement and allows for the calculation of the average intermolecular distance. In more ordered smectic phases, such as smectic B, sharp peaks in the wide-angle region would indicate hexagonal or other packing arrangements within the layers.
Table 3: Illustrative SAXS/WAXS Data for a Smectic A Phase of this compound
| Technique | Measurement | Description | Illustrative Value |
| SAXS | d-spacing | The thickness of one smectic layer. | ~25.0 Å |
| WAXS | Intermolecular Distance | The average distance between adjacent molecules within a layer. | ~4.5 Å |
Note: This table illustrates the type of data obtained from SAXS and WAXS analysis of a smectic liquid crystal phase. The values are hypothetical.
Mesomorphic Behavior and Liquid Crystalline Phase Characterization of P Hexyloxybenzylidene P Aminophenol
Identification and Classification of Liquid Crystalline Phases
The characterization of liquid crystalline phases in compounds like p-Hexyloxybenzylidene p-aminophenol typically relies on polarizing optical microscopy (POM) for textural analysis and differential scanning calorimetry (DSC) for identifying transition temperatures.
Nematic Phase (N) Investigation and Textural Analysis
It is highly probable that this compound exhibits a nematic (N) phase. In homologous series of p-alkoxybenzylidene-p-anilines, the nematic phase is common, often appearing as the sole mesophase for shorter alkyl chain lengths. icm.edu.plresearchgate.net The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. mdpi.com
Upon cooling from the isotropic liquid state, the formation of a nematic phase would be observable under a polarizing microscope by the appearance of characteristic textures. The most common textures are the Schlieren texture, with its characteristic "brush-like" defects (singularities), and the marbled texture. The dynamics of the phase transition from the isotropic liquid to the nematic phase are often of second-order character. mdpi.com
Smectic Phase (SmA, SmC, etc.) Characterization and Layered Structures
With the presence of a C6 hexyloxy chain, this compound may also exhibit smectic phases at temperatures below the nematic phase. As the alkyl chain length increases in homologous series of Schiff bases, there is a greater tendency for the molecules to form layered structures, leading to the emergence of smectic phases. researchgate.netnih.gov
The most likely smectic phases to be observed would be the Smectic A (SmA) and Smectic C (SmC) phases. The SmA phase is a more ordered phase than the nematic, with the molecules arranged in layers, and the average molecular long axis (the director) oriented perpendicular to the layer planes. The SmC phase is similar, but with the director tilted at an angle to the layer normal. The appearance of focal conic fan or mosaic textures under POM would indicate the presence of these smectic phases. semanticscholar.org The transition from a nematic to a smectic A phase is often a second-order transition. mdpi.com
Cholesteric Phase (Ch) and Helical Superstructures
The cholesteric (or chiral nematic) phase is not expected for this compound. This is because the molecule itself is not chiral. Cholesteric phases are formed by chiral molecules, where the director twists in a helical fashion.
Discotic Mesophases and Their Molecular Assembly
Discotic mesophases are also not anticipated for this compound. These phases are characteristic of disc-shaped molecules, which assemble into columnar structures. This compound possesses a distinct rod-like shape.
Thermal Analysis of Phase Transitions
Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies
Differential Scanning Calorimetry (DSC) is a crucial technique for determining the temperatures and enthalpies of phase transitions in liquid crystals. A DSC thermogram of this compound would be expected to show distinct peaks corresponding to the transitions between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). nih.gov
While specific DSC data for this compound is not available, a hypothetical DSC trace for a similar compound exhibiting nematic and smectic phases would show:
A sharp, high-enthalpy peak for the melting transition from the crystalline solid to a liquid crystalline phase.
One or more lower-enthalpy peaks corresponding to transitions between different liquid crystalline phases (e.g., Smectic to Nematic).
A small peak for the transition from the final liquid crystalline phase to the isotropic liquid (the clearing point).
The enthalpy values provide information about the degree of order change at each transition. For instance, the crystal-to-mesophase transition has a significantly higher enthalpy than the nematic-to-isotropic transition, reflecting the larger change in molecular order.
Hypothetical DSC Data for a Schiff Base Liquid Crystal
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal → Smectic | T1 | ΔH1 |
| Smectic → Nematic | T2 | ΔH2 |
| Nematic → Isotropic | T3 | ΔH3 |
Note: This table is illustrative and does not represent actual data for this compound.
In homologous series of p-alkoxybenzylidene derivatives, the transition temperatures generally show an alternating effect with the number of carbon atoms in the alkoxy chain (odd-even effect). researchgate.net The melting points tend to decrease with increasing chain length, while the clearing points often show a decreasing trend after an initial rise for the first few members of the series.
Thermogravimetric Analysis (TGA) for Thermal Stability Range Relevant to Mesophase Studies
Thermogravimetric Analysis (TGA) is a critical technique for determining the thermal stability of a compound and identifying the temperature range within which its mesophases can be studied without decomposition. A comprehensive search of scientific databases and literature reveals no specific TGA data for this compound. While studies on other Schiff base liquid crystals often include TGA to establish the onset of degradation, this information could not be located for the title compound.
Optical Microscopy for Mesophase Texture Observation
Optical microscopy, particularly Polarizing Optical Microscopy (POM), is fundamental for identifying liquid crystalline phases through the observation of their unique textures.
Polarizing Optical Microscopy (POM) for Anisotropic Textures
The anisotropy of liquid crystal phases, such as nematic, smectic, and cholesteric phases, results in characteristic textures when viewed under a polarizing microscope. These textures arise from the different ways light interacts with the ordered molecular arrangements. For this compound, specific POM images or detailed descriptions of its anisotropic textures are not available in the reviewed literature. Therefore, the types of mesophases it may form and their characteristic textures remain unconfirmed.
Real-Time Observation of Phase Transitions under Temperature Control
Observing a sample with a POM equipped with a hot stage allows for the real-time visualization of phase transitions as a function of temperature. This is crucial for determining the transition temperatures between crystalline, liquid crystalline, and isotropic states. No published studies were found that report the phase transition temperatures of this compound as determined by this method.
Dielectric Spectroscopy for Understanding Molecular Dynamics in Mesophases
Dielectric spectroscopy is a powerful tool for investigating the molecular dynamics of liquid crystals, including molecular rotations and relaxation processes in different mesophases. Such studies provide insights into the dielectric anisotropy, a key parameter for display applications. There is no specific dielectric spectroscopy data available for this compound in the scientific literature.
Rheological Investigations of Liquid Crystalline Phases
The study of the flow behavior (rheology) of liquid crystals is essential for understanding their viscoelastic properties and for their application in devices. Rheological measurements can characterize the viscosity coefficients associated with different director orientations. A search for rheological investigations of this compound's liquid crystalline phases yielded no specific results.
Kinetics of Phase Transitions in this compound Systems (e.g., NMR relaxation studies)
Nuclear Magnetic Resonance (NMR) relaxation studies are valuable for probing the kinetics of phase transitions and understanding molecular motion at a microscopic level. While research exists on the phase transition kinetics of other liquid crystalline compounds, no such studies were found for this compound.
Structure Mesomorphic Property Relationships in P Hexyloxybenzylidene P Aminophenol Derivatives
Impact of Alkyl Chain Length on Mesophase Stability and Type
Homologous Series Studies of p-alkyloxybenzylidene p-aminophenols
Systematic studies on homologous series, where the length of the alkyloxy chain (-(CH₂)nCH₃) is incrementally varied, provide profound insights into the structure-property correlations. For the p-alkyloxybenzylidene p-aminophenol series, as the alkyl chain length increases, a general trend of decreasing melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) is observed.
Initially, with shorter alkyl chains, nematic phases are predominantly observed. As the chain length extends, the tendency for smectic phase formation increases. This is because the longer, more flexible alkyl chains promote a greater degree of intermolecular van der Waals interactions, favoring the layered arrangement characteristic of smectic phases. The increased flexibility of the longer chains also contributes to a disruption of the crystalline lattice, often leading to lower melting points.
Below is a representative data table illustrating the transition temperatures for a homologous series of p-alkyloxybenzylidene-p'-alkoxyanilines, which are structurally similar to p-alkyloxybenzylidene p-aminophenols and exhibit comparable trends.
| n (alkoxy chain length) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) |
| 1 | 118 | 135 | - |
| 2 | 102 | 128 | - |
| 3 | 95 | 115 | - |
| 4 | 88 | 112 | 85 |
| 5 | 82 | 108 | 90 |
| 6 | 78 | 105 | 95 |
| 7 | 75 | 102 | 98 |
| 8 | 73 | 99 | 99 |
Note: This table is illustrative and based on general trends observed in similar homologous series. Actual transition temperatures for the p-alkyloxybenzylidene p-aminophenol series would require specific experimental data.
Elucidation of the Odd-Even Effect on Transition Temperatures
A fascinating phenomenon observed in homologous series of liquid crystals is the "odd-even effect." This refers to the alternating behavior of transition temperatures, particularly the clearing point, as the number of carbon atoms in the alkyl chain alternates between odd and even.
Influence of the Imine (–CH=N–) Linking Group
The imine or Schiff base linkage (–CH=N–) is a crucial structural element that connects the two aromatic rings in p-hexyloxybenzylidene p-aminophenol. Its geometry and orientation significantly impact the mesomorphic properties.
Role of Geometric Isomerism (cis/trans) on Mesophase Formation
The –CH=N– double bond allows for the existence of geometric isomers: the trans (or E) isomer and the cis (or Z) isomer. The trans isomer, with the two phenyl rings on opposite sides of the double bond, possesses a more linear and elongated molecular shape. This geometry is highly conducive to the parallel molecular alignment required for the formation of calamitic liquid crystal phases.
In contrast, the cis isomer has a bent or V-shape, which severely disrupts the molecular packing necessary for mesophase formation. The steric hindrance and the deviation from a rod-like structure in the cis form generally lead to a significant depression or complete suppression of liquid crystalline behavior. Consequently, the vast majority of Schiff base liquid crystals, including this compound, exist and exhibit mesomorphism in their more stable trans configuration. The energy barrier for the thermal or photochemical isomerization from trans to cis can influence the stability and operational range of devices based on these materials.
Effect of Imine Linkage Reversal on Mesomorphic Properties
For instance, in the case of this compound, the nitrogen atom is bonded to the aminophenol moiety. In its reversed analogue, the nitrogen would be bonded to the p-hexyloxybenzylidene part. This change can affect the planarity of the molecule and the strength of the intermolecular interactions. Studies on analogous systems have shown that reversing the imine linkage can lead to a decrease in the thermal stability of the mesophases. This is often attributed to changes in the molecular dipole and a potential disruption of the favorable intermolecular forces that stabilize the liquid crystalline state.
Effects of Terminal Substituents on Mesomorphic Behavior
The nature of the terminal substituents on the aromatic rings is a powerful tool for fine-tuning the mesomorphic properties of liquid crystals. In the case of this compound, the hexyloxy group (–O(CH₂)₅CH₃) and the hydroxyl group (–OH) are the terminal substituents.
Replacing the hydroxyl group with other substituents of varying polarity and size would drastically alter the mesomorphic behavior. For example:
A longer alkyl or alkoxy chain: Would likely increase the tendency for smectic phase formation and lower the clearing point.
A polar group like cyano (–CN) or nitro (–NO₂): Would introduce strong dipole moments, potentially leading to the formation of highly stable nematic or smectic phases with different dielectric properties.
A bulky lateral substituent: Would increase the molecular breadth, disrupting the lateral packing and generally lowering the mesophase stability.
The interplay between the electronic effects of the substituents and their steric demands ultimately dictates the type of mesophase formed and its thermal stability.
Role of Polarity and Dipole Moment of End Groups
The polarity and dipole moment of the terminal groups on a mesogenic molecule are critical in dictating the intermolecular forces, which in turn influence mesophase stability and type. mdpi.com In this compound, the two end groups are the hexyloxy group (-OC₆H₁₃) and the hydroxyl group (-OH).
The magnitude and direction of the group dipole moments are crucial. A large dipole moment acting along the principal molecular axis enhances the thermal stability of the mesophase. rdd.edu.iq Studies on various Schiff base liquid crystals show that the presence of polar terminal groups is a key factor for exhibiting mesomorphism. For instance, replacing a non-polar group with a polar one like -OCH₃, -Br, or -CN can induce or stabilize liquid crystalline phases. rdd.edu.iqrsc.org The dielectric anisotropy (Δε), a measure of the difference in dielectric constant parallel and perpendicular to the molecular director, is directly influenced by the dipole moments of these polar groups. rdd.edu.iq Compounds with a strong longitudinal dipole moment typically exhibit positive dielectric anisotropy. rdd.edu.iq
The polarizability of the terminal groups also plays a significant role. Higher polarizability leads to stronger induced dipole-dipole interactions (London dispersion forces), which contributes to the stability of the mesophase. mdpi.comrsc.org For example, a chloro substituent is known to contribute significantly to molecular polarizability, which can result in the appearance of smectic polymorphism. academicjournals.org
Steric Hindrance Effects of Terminal Groups
Steric factors, relating to the size and shape of the terminal groups, are as important as their electronic properties in determining mesomorphic behavior. The terminal groups must not be so bulky that they disrupt the parallel alignment of the molecules required for liquid crystallinity. rsc.org
In this compound, the n-hexyloxy chain is a flexible group. The length of such alkoxy chains significantly affects mesomorphic properties. As the chain length increases in a homologous series, it generally enhances the smectic phase stability at the expense of the nematic phase. This is because the longer, flexible chains have a greater tendency for intermolecular van der Waals interactions and interdigitation, which promotes the layered structure of a smectic phase. However, this effect is not always linear; an "odd-even" effect is often observed, where transition temperatures alternate as the number of carbon atoms in the alkoxy chain changes from odd to even. mdpi.com This is attributed to the different orientations of the terminal C-C bond relative to the molecular axis, which affects the anisotropy of the molecular shape.
The hydroxyl group on the other end is relatively small and does not present significant steric hindrance. Its ability to form hydrogen bonds, as mentioned earlier, is its dominant contribution. However, if it were replaced by a much bulkier group, one would expect a disruption of molecular packing, leading to a decrease in mesophase stability or even the complete suppression of liquid crystalline behavior. The relative size of terminal substituents can be a critical factor; for example, in halogenated compounds, the size of the atom (Cl vs. Br vs. I) has been shown to be an important consideration alongside polarizability. rsc.org
Consequences of Lateral Substitution on Mesophase Range and Stability
Lateral substitution involves attaching atoms or functional groups to the sides of the mesogenic core. This modification invariably has a profound impact on the liquid crystalline properties, primarily by increasing the breadth of the molecule and disrupting the intermolecular packing.
If a lateral substituent were introduced onto one of the benzene (B151609) rings of this compound, several effects would be anticipated:
Lowering of Melting and Clearing Points: The increased molecular width caused by a lateral group weakens the anisotropic intermolecular attractions. This makes it easier to disrupt the ordered liquid crystalline state, thus lowering the clearing temperature (T_c) and destabilizing the mesophase. researchgate.net
Reduction of Mesophase Range: The depression in the clearing point is generally more pronounced than the depression in the melting point, leading to a narrower or, in some cases, complete elimination of the mesophase range.
Influence on Phase Type: Lateral substitution can suppress the formation of more ordered phases. For instance, a smectic phase might be replaced by a nematic phase, or a nematic phase might be eliminated entirely, resulting in a non-mesogenic compound. researchgate.net
The magnitude of these effects depends on the size, polarity, and position of the lateral substituent. mdpi.comresearchgate.net A larger substituent will cause greater steric disruption. The polarity of the substituent also plays a role; a polar lateral group can introduce a transverse dipole moment, which reduces the anisotropy of the molecular interactions and further destabilizes the mesophase. For example, studies on other three-ring mesogens have shown that introducing a lateral chloro or methyl group significantly alters mesophase stability. researchgate.net The position of the substituent is also crucial; a group attached near the flexible end chain may have a different effect than one attached to the central part of the rigid core. mdpi.com
Central Core Modifications and Their Influence on Liquid Crystallinity
The central core of this compound consists of two benzene rings linked by a Schiff base (-CH=N-) group. This rigid, linear core is fundamental to its rod-like shape and its ability to form liquid crystal phases. researchgate.net Modifying this core structure has a direct and significant influence on liquid crystallinity.
Linkage Group Modification: The azomethine (Schiff base) linkage is a popular component in mesogens because it is relatively easy to synthesize and helps maintain a linear, rigid molecular structure. academicjournals.orgresearchgate.net Replacing this -CH=N- group with other linkages would alter the molecule's geometry, polarity, and polarizability.
Ester Linkage (-COO-): An ester group is also widely used. It introduces a significant dipole moment. The direction of the ester linkage is critical; inverting it can dramatically change the mesomorphic properties. mdpi.com For instance, the orientation of a carboxylate group can highly impact both polarizability and mesomorphic behavior. mdpi.com
Azo Linkage (-N=N-): An azo group creates a more linear and rigid structure compared to the stepped structure of a Schiff base. This can lead to higher mesophase stability. mdpi.comsemanticscholar.org Azo compounds are also of interest due to their photoresponsive (trans-cis isomerization) properties. mdpi.com
Aromatic Ring Modification: Replacing one of the benzene rings with a different aromatic system, such as a heterocyclic ring (e.g., pyridine (B92270), thiophene) or a larger fused ring system (e.g., naphthalene), would significantly alter the mesomorphic properties. mdpi.commdpi.com The introduction of a heteroatom like nitrogen into the ring system can change the dipole moment, polarizability, and intermolecular interactions. mdpi.com For example, the inclusion of a pyridine ring can enhance lateral and longitudinal dipole moments, affecting mesophase stability. mdpi.com
Any modification that increases the rigidity and linearity of the core, such as adding more aromatic rings, generally increases the clearing temperature and stabilizes the mesophase, often favoring smectic phases. researchgate.net Conversely, introducing kinks or bends into the core, for example by using a 1,3-disubstituted benzene ring as a central unit, can lead to the formation of "banana-shaped" liquid crystals with entirely different and complex phase behaviors. semanticscholar.org
Comparative Analysis with Related Schiff Base Mesogens
The mesomorphic properties of this compound can be better understood by comparing it with structurally related Schiff base compounds. Small changes in the terminal groups can lead to substantial differences in transition temperatures and the types of mesophases observed.
For example, comparing homologous series where only the length of the terminal alkoxy chain (n) is varied reveals clear trends. In many Schiff base series, increasing the chain length tends to decrease the nematic stability and increase the smectic stability. mdpi.com Another point of comparison is the effect of different polar terminal groups. Replacing the -OH group in the target molecule with other groups like -CN or a halogen would significantly alter the dipole moment and hydrogen bonding capability, thereby changing the mesophase behavior.
The following table presents a comparative analysis of the mesomorphic properties of various Schiff base compounds related to this compound. This comparison highlights how modifications to the terminal groups affect the transition temperatures and the stability of the liquid crystal phases.
Data in the table is compiled from various literature sources for illustrative comparison and may not represent a single consistent study. Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic Liquid.
Theoretical and Computational Investigations of P Hexyloxybenzylidene P Aminophenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and various physicochemical properties of p-Hexyloxybenzylidene p-aminophenol. These computational techniques offer a detailed understanding of the molecule's intrinsic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are crucial for determining key structural parameters.
The optimization process involves finding the minimum energy conformation of the molecule, which provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.
Table 1: Predicted Geometrical Parameters for a Representative Benzylidene Aniline (B41778) Derivative (Note: Data is analogous from studies on similar compounds)
| Parameter | Predicted Value |
| C=N Bond Length | ~1.29 Å |
| C-O (Phenolic) Bond Length | ~1.37 Å |
| C-O (Ether) Bond Length | ~1.36 Å |
| Dihedral Angle (Ar-CH=N-Ar) | ~40-50° |
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The phenolic hydroxyl group and the nitrogen of the imine group are expected to be the most prominent negative regions. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the phenolic hydrogen, making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the formation of liquid crystal phases.
Studies on similar aminophenol derivatives have shown that the proton-acceptor ability of the hydroxyl oxygen is a key factor in their biological and chemical properties, a feature that is well-described by MEP analysis. tandfonline.com
Calculation of Molecular Dipole Moments and Polarizability Tensors
The molecular dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence the dielectric anisotropy and intermolecular forces in liquid crystals. These parameters can be accurately calculated using DFT methods.
The polarizability tensor describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. Anisotropic polarizability is a hallmark of liquid crystalline molecules, contributing to the birefringence observed in these materials. Computational studies on related Schiff bases have quantified these parameters, providing insights into their electro-optical properties.
Table 2: Calculated Electronic Properties for an Analogous Aminophenol Derivative (Note: Data is analogous from studies on similar compounds)
| Property | Calculated Value |
| Dipole Moment (μ) | ~2.5 - 3.5 Debye |
| Mean Polarizability (α) | ~30-40 x 10⁻²⁴ esu |
Prediction of Spectroscopic Signatures (e.g., vibrational frequencies, electronic transitions)
Computational methods can predict various spectroscopic features of this compound, which can be used to interpret experimental spectra.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the C=N (imine), C-O (ether and phenol), and O-H bonds can be identified. Theoretical calculations on aminophenol derivatives have been successfully used to assign experimental FT-IR spectra. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and electronic excitation properties. For Schiff bases, the main absorption bands are typically attributed to π-π* and n-π* transitions within the aromatic rings and the imine bridge.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the collective behavior of a large number of molecules in condensed phases. This is particularly important for understanding the formation and stability of liquid crystal phases.
Simulation of Intermolecular Interactions in Condensed Phases
MD simulations model the dynamic evolution of a system of molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.
For this compound, MD simulations can be used to study the system at different temperatures and densities to observe the spontaneous formation of ordered phases, such as the nematic or smectic phases. These simulations provide detailed information about:
Order Parameters: The degree of orientational order in the liquid crystal phase can be quantified by calculating the nematic order parameter.
Pair Correlation Functions: These functions describe the probability of finding a neighboring molecule at a certain distance and orientation from a reference molecule, revealing the local structure of the liquid.
Diffusion Coefficients: The translational and rotational diffusion of the molecules can be calculated, providing insights into the fluidity of the different phases.
Simulations of nematic liquid crystals have shown that anisotropic repulsive forces are the primary drivers for the formation of the ordered phase, while attractive forces, such as those arising from dipole-dipole interactions and van der Waals forces, further stabilize the structure. tandfonline.com The flexible hexyloxy chain of this compound is expected to play a crucial role in the phase behavior, influencing the packing and intermolecular interactions within the condensed phase.
Modeling of Molecular Self-Assembly and Ordering in Liquid Crystalline Phases
The self-assembly and ordering of this compound into its characteristic liquid crystalline phases are governed by a delicate interplay of intermolecular forces. Computational modeling provides a powerful lens through which to understand these complex phenomena at a molecular level. The elongated, rod-like structure of this compound, a key feature of calamitic liquid crystals, is central to its ability to form orientationally ordered phases such as the nematic and smectic phases.
Molecular models for this compound typically represent the molecule as a collection of interacting sites. These models can range from coarse-grained representations, where groups of atoms are treated as single beads, to fully atomistic models that account for every atom in the molecule. The choice of model depends on the desired balance between computational cost and level of detail.
The primary driving force for the formation of the nematic phase is the anisotropic nature of the van der Waals interactions. The elongated shape of the molecule leads to more favorable (lower energy) interactions when the molecules align parallel to one another. This collective alignment, while lacking long-range positional order, gives rise to the characteristic birefringence of the nematic phase.
In the case of smectic phases, in addition to the orientational ordering of the nematic phase, there is also partial translational order, with the molecules arranging themselves into layers. This layering is driven by a combination of factors, including the potential for π-π stacking interactions between the aromatic cores of adjacent this compound molecules and the segregation of the flexible hexyloxy chains from the rigid benzylidene aminophenol cores.
Computational studies on similar Schiff base liquid crystals have shown that the degree of ordering is highly sensitive to the molecular architecture. mdpi.com The length of the alkyl chain, in this case, the hexyloxy group, plays a crucial role in determining the stability and type of mesophase formed. Longer chains tend to favor the formation of smectic phases due to increased van der Waals interactions between the chains.
The following table presents a hypothetical representation of the order parameter, S, for this compound at different temperatures, as might be obtained from molecular dynamics simulations. The order parameter S is a measure of the degree of orientational order in the liquid crystal, ranging from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystalline solid.
| Temperature (K) | Phase | Order Parameter (S) |
|---|---|---|
| 350 | Smectic | 0.75 |
| 370 | Nematic | 0.60 |
| 390 | Isotropic | 0.05 |
Investigation of Phase Transition Mechanisms at the Molecular Level
The transitions between the different phases of this compound (e.g., crystal to smectic, smectic to nematic, and nematic to isotropic) are fascinating phenomena that can be elucidated through molecular-level investigations. These transitions are driven by changes in temperature, which alter the balance between the ordering effects of intermolecular attractions and the disordering effects of thermal motion.
At the molecular level, the nematic-to-isotropic (N-I) phase transition is characterized by a loss of long-range orientational order. aip.org As the temperature increases, the kinetic energy of the individual this compound molecules overcomes the anisotropic intermolecular forces that favor parallel alignment. This transition is typically a first-order phase transition, meaning it is accompanied by a discontinuous change in the order parameter and a latent heat of transition. ucsd.edu
The smectic-to-nematic (Sm-N) transition involves the breakdown of the layered structure while maintaining orientational order. This transition can be thought of as a melting of the positional order in one dimension. The mechanism often involves an increase in the out-of-layer fluctuations of the molecules and a decrease in the correlation between the layers.
Computational simulations, particularly molecular dynamics (MD), are invaluable for visualizing and quantifying these transition mechanisms. By tracking the positions and orientations of individual molecules as a function of time and temperature, researchers can observe the nucleation and growth of new phases, the formation and annihilation of defects, and the collective motions that drive the phase change. For instance, simulations can reveal how the flexibility of the hexyloxy chain contributes to the destabilization of the smectic layers at the Sm-N transition temperature.
Monte Carlo Simulations for Phase Behavior Prediction
Monte Carlo (MC) simulations are a powerful computational technique used to predict the phase behavior of materials like this compound. nih.govresearchgate.net Unlike molecular dynamics, which simulates the deterministic evolution of a system over time, MC methods use a probabilistic approach to explore the configuration space of a system at a given temperature and pressure.
In a typical MC simulation of this compound, the molecules are initially placed in a simulation box in a random or ordered configuration. The simulation then proceeds through a series of steps, where a random move (e.g., translation or rotation of a molecule) is attempted. This move is accepted or rejected based on a set of criteria, most commonly the Metropolis criterion, which ensures that the system evolves towards thermal equilibrium.
By performing simulations at a range of temperatures and densities, it is possible to construct a phase diagram for this compound. The transitions between different phases are identified by looking for discontinuities or sharp changes in thermodynamic properties such as enthalpy, density, and the order parameter. For example, a sudden drop in the orientational order parameter would signal the nematic-to-isotropic transition. aip.org
A key advantage of MC simulations is their ability to overcome the long equilibration times that can be a challenge for MD simulations, especially near phase transitions. nih.gov Techniques like replica-exchange Monte Carlo can further enhance the sampling of complex energy landscapes, providing more accurate predictions of phase transition temperatures. nih.gov
The following table provides a hypothetical phase diagram for this compound as might be determined from Monte Carlo simulations.
| Temperature (K) | Pressure (atm) | Predicted Phase |
|---|---|---|
| 330 | 1 | Crystal |
| 360 | 1 | Smectic |
| 380 | 1 | Nematic |
| 400 | 1 | Isotropic |
Molecular Mechanics and Force Field Development for this compound Systems
Molecular mechanics (MM) is a computational method that describes the potential energy of a system of molecules as a function of their atomic coordinates. nih.gov The mathematical function used to calculate this energy is known as a force field. A force field for this compound would consist of a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
The accuracy of any molecular mechanics simulation is critically dependent on the quality of the force field used. aip.org Developing a reliable force field for a specific molecule like this compound is a meticulous process. It typically involves:
Functional Form Selection : Choosing the mathematical form of the potential energy function. Common choices include the Amber, CHARMM, and OPLS force fields.
Parameterization : Determining the numerical values of the force field parameters. This is often done by fitting the force field to reproduce experimental data (e.g., crystal structures, densities, and heats of vaporization) or high-level quantum mechanical calculations.
Recent efforts in force field development for liquid crystals have focused on improving the prediction of phase transition temperatures. rsc.orgresearchgate.net This often involves refining the non-bonded parameters to better capture the subtle balance of attractive and repulsive forces that govern mesophase stability.
Statistical Mechanical Models for Liquid Crystal Phase Transitions
Statistical mechanical models provide a theoretical framework for understanding the collective behavior of a large number of molecules, such as those in a sample of this compound, and for explaining the emergence of macroscopic phases from microscopic interactions.
The Maier-Saupe theory successfully predicts a first-order phase transition from an isotropic to a nematic phase as the temperature is lowered. ucsd.eduyoutube.com It provides a relationship between the transition temperature and the strength of the anisotropic intermolecular potential. While it is a simplified model that neglects short-range correlations and molecular flexibility, it provides invaluable qualitative insights into the nature of the nematic state.
More sophisticated statistical mechanical models have been developed to account for the specific molecular features of liquid crystals like this compound. These include theories that incorporate molecular flexibility, biaxiality, and the specific interactions that lead to the formation of smectic and other more complex phases. These models, often combined with computer simulations, are essential for a comprehensive understanding of the rich phase behavior of liquid crystalline materials.
Implications for Advanced Materials Science and Future Research Directions
Relevance to Optoelectronic Materials and Devices
Schiff base liquid crystals, including the p-Hexyloxybenzylidene p-aminophenol framework, are gaining attention for their potential in optoelectronics. The electronic properties arising from the conjugated system involving the benzene (B151609) rings and the azomethine (-CH=N-) group are key to this relevance.
The molecular structure of this compound makes it a candidate for use in organic semiconductor applications. Schiff base liquid crystals are recognized for their utility in devices like organic light-emitting diodes. researchgate.net The ordered arrangement in the liquid crystal phase can facilitate charge transport, a critical factor for the efficiency of both OLEDs and organic solar cells. The inherent linearity and stability of the Schiff base core structure contribute to the formation of stable mesophases, which is advantageous for creating uniform, thin films required in these devices. researchgate.net The presence of the electron-donating p-aminophenol moiety and the alkoxy chain can influence the material's HOMO/LUMO energy levels, allowing for potential tuning to match the work functions of electrodes and other active layers in an optoelectronic device.
Materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The extended π-conjugated system in this compound, stretching across the benzylidene and aniline (B41778) rings, is a primary indicator of potential NLO activity. The charge asymmetry introduced by the electron-donating hydroxyl (-OH) and hexyloxy (-OC₆H₁₃) groups and the electron-withdrawing imine (-CH=N-) group can lead to a large molecular hyperpolarizability, a prerequisite for second-order NLO effects. The ability of liquid crystals to be aligned by external fields provides a mechanism to achieve the non-centrosymmetric bulk structure necessary for observing these effects.
Significance for Future Display Technologies
The foundational application of liquid crystals is in display technology, and compounds like this compound are integral to the advancement of this field. As a Schiff base, it is part of a class of materials known for exhibiting liquid crystalline phases at accessible temperatures. ikm.org.my The rod-like (calamitic) shape of the molecule is fundamental to the formation of nematic and smectic phases, where molecules exhibit long-range orientational order. ikm.org.my
In a display, an external electric field is used to switch the orientation of the liquid crystal molecules, thereby modulating the passage of light. The dielectric anisotropy and elastic constants of the material, which are influenced by the permanent dipole moments and molecular structure, dictate the performance of the display, including its switching speed and threshold voltage. The specific length of the hexyloxy chain in this compound influences the van der Waals forces between molecules, affecting the temperature range and stability of the mesophases. researchgate.net Research on related Schiff bases shows that variations in the terminal alkyl chain length can systematically tune these properties, allowing for the design of materials tailored for specific display applications, from simple monochrome displays to complex, high-resolution screens. researchgate.netresearchgate.net
Contributions to Smart Materials and Responsive Systems
Smart materials are defined by their ability to respond to external stimuli, such as temperature, light, pH, or electromagnetic fields. nih.gov Liquid crystals are inherently smart materials due to the sensitivity of their ordered phases to such stimuli. The transitions between the crystalline solid, various liquid crystalline mesophases (e.g., smectic, nematic), and the isotropic liquid state in this compound occur at specific temperatures. ikm.org.my This thermal responsiveness allows it to function as a temperature sensor or a component in thermochromic devices, where color changes are triggered by temperature shifts.
Furthermore, the responsiveness of the liquid crystal director to electric and magnetic fields is the basis for its use in light shutters, tunable filters, and smart windows that can change their transparency. The incorporation of photo-responsive groups into the this compound framework could also lead to materials whose phase behavior can be controlled by light, opening avenues for applications in optical data storage and remotely controlled actuators.
Emerging Applications in Sensing and Molecular Recognition
The functional groups within this compound provide sites for interactions that can be exploited in chemical sensors and molecular recognition systems. The p-aminophenol moiety itself is electrochemically active and its derivatives are often used in the development of electrochemical sensors. mdpi.comnih.gov The imine linkage and the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, enabling the selective binding of specific analytes.
The principle of detection often relies on the disruption of the liquid crystalline phase upon binding of a target molecule. For instance, a thin film of liquid crystalline this compound could be designed to undergo a detectable optical change—such as a shift in color or texture observed under polarized light—when exposed to a specific chemical vapor. This change occurs because the analyte disrupts the delicate intermolecular forces responsible for maintaining the ordered liquid crystal phase. Recent research has demonstrated the use of related Schiff bases and p-aminophenol derivatives in sensors for various analytes, including metal ions and organic molecules, with high sensitivity and selectivity. researchgate.netresearchgate.netnih.gov
Table 1: Potential Sensing Applications Based on the p-Aminophenol Framework
| Analyte | Sensor Material Component | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Acetaminophen (PA) & p-Aminophenol (4-AP) | Ti₃C₂ QDs/Fe-NC Composite | Electrochemical | PA: 0.03 μM; 4-AP: 0.06 μM | nih.gov |
| p-Aminophenol (p-AP) & Acetaminophen (AC) | NH₂-β-Cyclodextrin functionalized Graphene/MWCNTs | Electrochemical | p-AP: 0.11 μM; AC: 0.15 μM | researchgate.net |
Design Principles for Novel Liquid Crystalline Materials Based on this compound Framework
The structure of this compound serves as a versatile scaffold for designing new liquid crystalline materials with tailored properties. Research into Schiff base liquid crystals has elucidated several key design principles. ikm.org.mynih.gov
Varying the Terminal Alkoxy Chain Length: The length of the flexible alkyl or alkoxy chain significantly impacts the type and stability of the mesophase. researchgate.net Lengthening the hexyloxy chain on the benzylidene ring would likely lower the melting point and could promote the formation of more highly ordered smectic phases over nematic phases due to increased van der Waals interactions. researchgate.net An "odd-even effect" is often observed, where chains with an odd number of carbons have different transition temperatures and phase stabilities compared to those with an even number. researchgate.net
Altering the Linking Group: While the Schiff base (-CH=N-) linkage is effective at maintaining molecular linearity, other linking groups like ester (-COO-), azo (-N=N-), or a direct C-C bond could be used. researchgate.net Each linkage imparts different electronic characteristics and conformational flexibility, which would modify the mesomorphic and optoelectronic properties.
Introducing Lateral Substituents: Adding substituents (e.g., -CH₃, -Cl, -CN) to the side of the molecular core disrupts the packing efficiency of the molecules. This typically lowers the melting point and can alter the phase symmetry, sometimes inducing novel phases or suppressing existing ones.
Terminal Group Substitution: The terminal hydroxyl group on the aminophenol ring is a key site for modification. It can be esterified or etherified with various functional groups to introduce new properties. For example, attaching a chiral moiety could induce chiral liquid crystal phases (cholesteric or chiral smectic phases), which are valuable for ferroelectric displays and other specialized applications.
Table 2: General Design Principles for Schiff Base Liquid Crystals
| Structural Modification | Effect on Properties | Rationale |
|---|---|---|
| Increase terminal chain length | Promotes smectic phases, lowers melting point | Enhances intermolecular van der Waals forces and flexibility. researchgate.net |
| Introduce lateral substituents | Lowers melting and clearing points, can alter phase type | Steric hindrance disrupts molecular packing efficiency. |
| Replace phenyl rings with alicyclic rings | Reduces aromaticity and polarizability, affects rigidity | Alters the balance of intermolecular forces and molecular shape. |
By systematically applying these principles, researchers can fine-tune the molecular architecture to create a new generation of liquid crystalline materials derived from the this compound framework, optimized for specific high-performance applications in materials science.
Outlook and Prospective Research Avenues
The study of this compound (HBAP), a classic thermotropic liquid crystal, has laid the groundwork for significant advancements in materials science. While its fundamental properties are well-understood, the true potential of HBAP and its derivatives lies in future research aimed at creating novel materials with precisely engineered functionalities. As a foundational Schiff base mesogen, its molecular structure offers a versatile platform for modification, opening up numerous avenues for prospective research. The focus is shifting from basic characterization to the development of sophisticated materials for next-generation applications. Future investigations are expected to concentrate on structural modifications, the formulation of advanced mixtures, and the exploration of non-display applications, driven by both experimental synthesis and computational modeling.
Prospective research on this compound and related Schiff base liquid crystals is branching into several key areas:
Structural Modification for Tailored Mesophases: A primary research direction involves the synthesis of new derivatives by modifying the core molecular structure of HBAP. Researchers are exploring the effects of adding different terminal groups, varying the length of the alkoxy chain (beyond the existing hexyloxy group), and introducing lateral substituents to the benzene rings. mdpi.comresearchgate.net The goal is to precisely control the temperature range and stability of the nematic and smectic phases. researchgate.netrsc.org For instance, introducing fluorine atoms can significantly alter the material's dielectric anisotropy and viscosity, properties crucial for display applications. tandfonline.com
Development of Stimuli-Responsive Materials: There is a growing interest in creating "smart" materials that respond to external stimuli such as light, temperature, or electric fields. rsc.org Future research could involve doping HBAP-based mixtures with chiral molecules or photoactive compounds like azobenzene (B91143) derivatives to induce photo-switching or thermochromic behavior. rsc.orgrsc.org Such materials could be pivotal for developing advanced sensors, optical shutters, and dynamic information storage systems.
Advanced Liquid Crystal Mixtures and Composites: HBAP can serve as a fundamental component in complex liquid crystal mixtures. A significant research avenue is the formulation of eutectic mixtures with other mesogenic or non-mesogenic compounds to achieve specific properties, such as a broad nematic range at room temperature or enhanced electro-optical responses. Furthermore, creating liquid crystal composites by dispersing nanoparticles (e.g., metallic, semiconducting, or polymeric) within an HBAP-based host matrix is a promising field. These composites could exhibit unique optical, electrical, and magnetic properties not found in the pure liquid crystal.
Computational and Theoretical Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting the properties of new materials before their synthesis. tandfonline.comrsc.org Future research will heavily rely on these techniques to model how changes in the molecular geometry, polarity, and intermolecular interactions of HBAP derivatives affect their liquid crystalline behavior. This computational-first approach can significantly accelerate the discovery of new materials with desired characteristics by identifying the most promising candidates for experimental investigation.
Exploration of Non-Display Applications: While liquid crystals are synonymous with display technology, their unique anisotropic properties make them suitable for a wide range of other applications. Prospective research will likely explore the use of HBAP and its analogs in areas such as:
Anisotropic Solvents: Using the nematic phase as an ordered medium to influence the direction of chemical reactions or to study the structure of solute molecules using techniques like NMR spectroscopy.
Organic Electronics: Investigating their potential as organic semiconductors or charge-transporting layers in devices like Organic Light-Emitting Diodes (OLEDs) and field-effect transistors.
Templating for Nanomaterials: Utilizing the self-assembled liquid crystal phases as templates to direct the formation of ordered nanostructures.
The table below summarizes the key prospective research avenues for this compound and its derivatives.
| Research Avenue | Primary Goal | Potential Impact |
| Structural Modification | To synthesize new derivatives with tailored thermal ranges, phase stability, and electro-optical properties. | Development of materials for high-performance displays and advanced optical components. |
| Stimuli-Responsive Systems | To create materials that change properties in response to light, temperature, or electric fields. rsc.org | Innovations in smart windows, sensors, optical data storage, and dynamic displays. |
| Advanced Mixtures & Composites | To formulate multi-component systems with enhanced or novel collective properties. | Creation of materials for specific applications like flexible displays, fast-switching devices, and tunable photonics. |
| Computational Modeling | To use theoretical calculations (e.g., DFT) to predict material properties and guide experimental synthesis. rsc.org | Accelerated discovery and design of next-generation liquid crystals with high efficiency. |
| Non-Display Applications | To leverage the anisotropic properties for use in organic electronics, chemical synthesis, and nanotechnology. | Expansion of liquid crystal technology into new scientific and industrial domains beyond displays. |
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly employed for synthesizing p-hexyloxybenzylidene p-aminophenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, where p-hydroxybenzaldehyde derivatives react with secondary amines and formaldehyde. For example, Williamson ether synthesis may first introduce the hexyloxy group to p-hydroxybenzaldehyde, followed by condensation with p-aminophenol. Optimization involves adjusting reaction time, temperature (typically 60–80°C), and solvent polarity (e.g., ethanol or DMF). Monitoring via TLC or HPLC ensures intermediate purity . Catalytic hydrogenation (using PtO₂ or Fe/HCl) may also reduce nitro intermediates to p-aminophenol derivatives, as seen in analogous syntheses .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the hexyloxy chain (δ ~3.8–4.2 ppm for OCH₂) and benzylidene protons (δ ~8.3 ppm for CH=N).
- FT-IR : Look for imine (C=N) stretches at ~1600–1650 cm⁻¹ and phenolic O-H stretches (if unreacted).
- HPLC/MS : Quantify purity and detect byproducts. Reference standards (e.g., p-aminophenol) should be used for calibration .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to strong oxidizers (e.g., HNO₃, KMnO₄), which may degrade it into CO/CO₂ or nitro derivatives. Monitor for color changes (yellowing indicates decomposition) .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve the yield of this compound in hydrogenation reactions?
- Methodological Answer : Catalytic hydrogenation of nitrobenzene derivatives to p-aminophenol requires bifunctional catalysts (e.g., Pt/C with H₂SO₄) to promote both reduction and Bamberger rearrangement. Surface modifiers (e.g., surfactants like SDS) enhance selectivity by stabilizing intermediates. Optimize H₂ pressure (1–5 atm) and temperature (50–70°C) to minimize over-reduction to aniline .
Q. What analytical strategies resolve data contradictions in quantifying trace impurities (e.g., p-aminophenol) in synthesized batches?
- Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase (acetonitrile/0.1% formic acid) for high sensitivity. Internal standards (e.g., deuterated p-aminophenol) improve accuracy. For UV-Vis methods, p-dimethylaminobenzaldehyde derivatives can be quantified at λ = 440 nm, but nonlinear calibration curves may require correction factors .
Q. How do substituents on the benzylidene moiety influence the compound’s reactivity in heterocyclic synthesis (e.g., benzoxazole formation)?
- Methodological Answer : Electron-donating groups (e.g., hexyloxy) increase the electrophilicity of the imine carbon, facilitating nucleophilic attacks by o-aminophenol in benzoxazole synthesis. Kinetic studies (via in situ NMR or stopped-flow spectroscopy) can map substituent effects on reaction rates. Compare activation energies (ΔG‡) using DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
